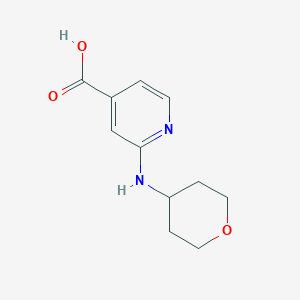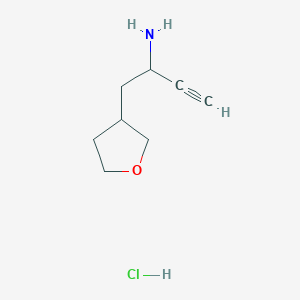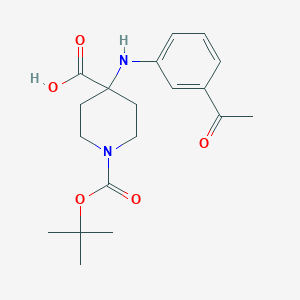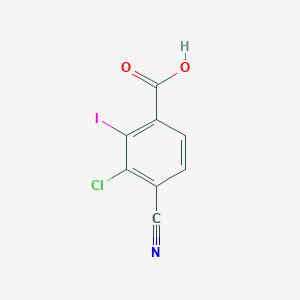
2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid is a chemical compound with the formula C11H14N2O3 . It is used for research and development .
Molecular Structure Analysis
The molecular formula of 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid is C11H14N2O3 . The molecular weight is 222.24 g/mol . The InChI string is InChI=1S/C12H16N2O3/c15-12(16)10-1-4-13-11(7-10)14-8-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,13,14)(H,15,16) .Applications De Recherche Scientifique
Synthesis and Antitubercular Agents
Isonicotinic acid hydrazide derivatives, including compounds related to "2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid," are widely used as antitubercular agents. For instance, Singh and Ojha (1981) synthesized derivatives that showed significant central nervous system stimulant activity, indicating potential therapeutic applications beyond tuberculosis (Singh & Ojha, 1981).
Antimicrobial Activity
Compounds synthesized from isonicotinic acid have shown significant antibacterial and antifungal activities. For example, Raval et al. (2009) synthesized N′-(4-(arylamino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazide derivatives and evaluated their antimicrobial activity against various bacterial strains, demonstrating their potential as antimicrobial agents (Raval et al., 2009).
Synthesis of Complex Molecules
The versatility of isonicotinic acid derivatives for synthesizing complex molecules has been demonstrated in various studies. Zolfigol et al. (2013) reported a green and efficient method for the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a dual and biological organocatalyst, highlighting its role in facilitating complex chemical reactions (Zolfigol et al., 2013).
Catalytic Properties and Materials Science
In materials science and catalysis, isonicotinic acid derivatives have been used to construct heteronuclear molecular boxes with structural, luminescent, and magnetic properties, as reported by Tzeng et al. (2021). These findings suggest potential applications in designing new materials with specific optical and magnetic functionalities (Tzeng et al., 2021).
Safety and Hazards
The safety data sheet for 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be contacted .
Mécanisme D'action
Target of Action
The primary targets of 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid are currently under investigation. The compound is used in research and development , suggesting that its targets and their roles are subjects of ongoing study.
Mode of Action
It is a derivative of isoniazid , a frontline drug in the treatment of tuberculosis. Isoniazid’s mechanism of action has been studied extensively, and it’s known to be a prodrug that is activated by bacterial catalase-peroxidase enzyme into a reactive species, which inhibits the synthesis of mycolic acid, an essential component of the bacterial cell wall . .
Biochemical Pathways
Given its structural similarity to isoniazid , it might interfere with the synthesis of mycolic acid, thereby inhibiting the growth of Mycobacterium tuberculosis
Pharmacokinetics
As a research compound , its ADME properties are likely being investigated to determine its bioavailability and potential as a therapeutic agent.
Result of Action
As a derivative of isoniazid , it may share some of its effects, such as inhibiting the growth of Mycobacterium tuberculosis by interfering with the synthesis of mycolic acid.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid is not well-documented. Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and efficacy. As a research compound , these aspects are likely being investigated.
Propriétés
IUPAC Name |
2-(oxan-4-ylamino)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)8-1-4-12-10(7-8)13-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIKZFIZVCOGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2890891.png)






![6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2890904.png)
![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2890906.png)
![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B2890907.png)

![2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2890911.png)